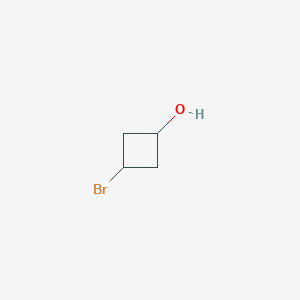

3-Bromocyclobutan-1-ol

Description

BenchChem offers high-quality 3-Bromocyclobutan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromocyclobutan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromocyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c5-3-1-4(6)2-3/h3-4,6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLHFIFQJICDNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1552270-60-6, 1909286-42-5, 2243501-46-2 | |

| Record name | 3-bromocyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1r,3r)-3-bromocyclobutanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1s,3s)-3-bromocyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromocyclobutan-1-ol: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 3-Bromocyclobutan-1-ol, a valuable building block in modern organic synthesis and drug discovery. We will delve into its chemical structure, stereochemical considerations, physicochemical properties, and key synthetic methodologies. Furthermore, this document will explore its reactivity and potential applications for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Cyclobutane Moiety

The cyclobutane ring, once considered a mere curiosity of strained ring systems, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, enabling enhanced binding to biological targets. The incorporation of a cyclobutane core can improve metabolic stability, lipophilicity, and other pharmacokinetic properties of drug candidates. 3-Bromocyclobutan-1-ol, possessing two versatile functional groups—a secondary alcohol and a secondary bromide—serves as a key intermediate for the synthesis of more complex cyclobutane-containing molecules.

Chemical Structure and Stereoisomerism

3-Bromocyclobutan-1-ol is a cyclic haloalcohol with the molecular formula C₄H₇BrO. The structure consists of a four-membered carbon ring substituted with a hydroxyl (-OH) group at position 1 and a bromine (-Br) atom at position 3.

The molecule exists as two diastereomers: cis-3-Bromocyclobutan-1-ol and trans-3-Bromocyclobutan-1-ol. In the cis isomer, the hydroxyl and bromo substituents are on the same face of the cyclobutane ring, while in the trans isomer, they are on opposite faces. Each of these diastereomers is chiral and exists as a pair of enantiomers.

Physicochemical and Spectroscopic Properties

Detailed experimental data for 3-Bromocyclobutan-1-ol is not extensively reported in the literature. However, based on its structure and data from analogous compounds, we can predict its key properties.

Table 1: Predicted Physicochemical Properties of 3-Bromocyclobutan-1-ol

| Property | Predicted Value |

| Molecular Formula | C₄H₇BrO |

| Molecular Weight | 151.00 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Estimated 70-80 °C at reduced pressure |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, acetone, THF, dichloromethane). Limited solubility in water. |

| Density | ~1.6 g/cm³ |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Bromocyclobutan-1-ol is expected to be complex due to the conformational rigidity of the cyclobutane ring and diastereotopicity of the methylene protons.

-

CH-OH (Position 1): A multiplet around 4.0-4.5 ppm. The chemical shift and multiplicity will differ between the cis and trans isomers.

-

CH-Br (Position 3): A multiplet around 3.8-4.3 ppm. The coupling constants will be indicative of the cis or trans relationship with the adjacent protons.

-

CH₂ (Positions 2 and 4): A series of complex multiplets between 2.0 and 3.0 ppm. The protons on each methylene group are diastereotopic and will exhibit distinct chemical shifts and couplings.

-

OH: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy: The carbon NMR spectrum is predicted to show four distinct signals corresponding to the four carbon atoms of the cyclobutane ring.

-

C-OH (Position 1): ~65-75 ppm

-

C-Br (Position 3): ~40-50 ppm

-

C-2 and C-4: ~30-40 ppm

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the following key absorptions:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹

-

C-H stretch (sp³): Bands in the region of 2850-3000 cm⁻¹

-

C-O stretch: A strong band around 1050-1150 cm⁻¹

-

C-Br stretch: A band in the fingerprint region, typically around 500-600 cm⁻¹

Synthesis of 3-Bromocyclobutan-1-ol

The most direct and common laboratory synthesis of 3-Bromocyclobutan-1-ol involves the reduction of its corresponding ketone, 3-Bromocyclobutanone.

Synthesis of the Precursor: 3-Bromocyclobutanone

3-Bromocyclobutanone can be synthesized via several routes, with a common method being the bromination of cyclobutanone.

Reduction of 3-Bromocyclobutanone to 3-Bromocyclobutan-1-ol

The reduction of the carbonyl group in 3-Bromocyclobutanone to a secondary alcohol can be efficiently achieved using hydride reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for this transformation.

dot

Caption: Synthetic pathway to 3-Bromocyclobutan-1-ol.

Stereochemical Outcome of the Reduction

The reduction of 3-substituted cyclobutanones with hydride reagents is often highly stereoselective. Studies have shown that the hydride attack preferentially occurs from the face opposite to the substituent at the 3-position, leading to the formation of the cis-alcohol as the major product.[1][2] This stereoselectivity is attributed to minimizing steric hindrance during the approach of the hydride to the carbonyl carbon.

Experimental Protocol: Synthesis of cis-3-Bromocyclobutan-1-ol

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

3-Bromocyclobutanone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve 3-Bromocyclobutanone (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-Bromocyclobutan-1-ol.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Chemical Reactivity and Synthetic Applications

The bifunctional nature of 3-Bromocyclobutan-1-ol makes it a versatile synthetic intermediate. The hydroxyl group can undergo typical alcohol reactions such as oxidation, esterification, and etherification. The bromine atom can be displaced by a variety of nucleophiles via Sₙ2 reactions.

dot

Caption: Reactivity profile of 3-Bromocyclobutan-1-ol.

Nucleophilic Substitution at the Bromine-bearing Carbon

The bromine atom can be displaced by a wide range of nucleophiles, including amines, azides, cyanides, and alkoxides, to introduce new functional groups onto the cyclobutane ring. These reactions typically proceed with inversion of configuration at the carbon center.

Intramolecular Cyclization: Formation of Bicyclic Ethers

In the presence of a base, 3-Bromocyclobutan-1-ol can undergo an intramolecular Sₙ2 reaction. The alkoxide formed by the deprotonation of the hydroxyl group acts as a nucleophile, displacing the bromide to form a bicyclic ether, 3-oxabicyclo[3.1.0]hexane. This transformation is particularly efficient for the cis-isomer due to the favorable proximity of the reacting groups.

Applications in Drug Discovery and Development

The cyclobutane motif is increasingly incorporated into drug candidates to enhance their pharmacological profiles. 3-Bromocyclobutan-1-ol serves as a versatile starting material for the synthesis of complex cyclobutane derivatives that can be used as fragments or scaffolds in drug design. The ability to introduce diverse functionalities at two distinct positions on the cyclobutane ring allows for the systematic exploration of structure-activity relationships (SAR).

Safety and Handling

Disclaimer: This information is for guidance only. Always consult the Safety Data Sheet (SDS) before handling any chemical.

Based on data for the precursor 3-Bromocyclobutanone and analogous haloalcohols, 3-Bromocyclobutan-1-ol should be handled with care.

-

Hazards: Likely to be harmful if swallowed, and may cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

3-Bromocyclobutan-1-ol is a valuable and versatile building block for the synthesis of a wide range of cyclobutane-containing molecules. Its straightforward synthesis from 3-Bromocyclobutanone and its predictable reactivity make it an attractive intermediate for researchers in organic synthesis and medicinal chemistry. The strategic incorporation of the cyclobutane scaffold, facilitated by reagents like 3-Bromocyclobutan-1-ol, continues to be a promising strategy in the development of novel therapeutics.

References

- Van der Eycken, E. V., & Bräse, S. (Eds.). (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry.

-

PubMed. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Retrieved from [Link]

Sources

cis- vs trans-3-Bromocyclobutan-1-ol stereoisomer differences

An In-Depth Technical Guide to the Stereoisomer Differences of cis- and trans-3-Bromocyclobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Cyclobutane Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. While aromatic rings have long been staples in drug design, there is a growing appreciation for three-dimensional (3D) scaffolds that can better explore the complex topology of biological targets.[1] Among these, the cyclobutane moiety has emerged as a particularly attractive structural motif. Its rigid, puckered nature provides a defined spatial arrangement for substituents, offering a level of conformational restriction that can enhance binding affinity and selectivity.[1] The incorporation of synthetic handles, such as hydroxyl and bromo groups, onto this scaffold creates versatile building blocks for fragment-based drug discovery (FBDD) and lead optimization.[2][3]

This guide provides a detailed technical examination of the two diastereomers of 3-Bromocyclobutan-1-ol: the cis and trans isomers. Understanding the profound differences in their synthesis, conformational behavior, spectroscopic signatures, and chemical reactivity is paramount for their effective application in drug development. As we will explore, the seemingly subtle change in the spatial orientation of the hydroxyl and bromo substituents has significant downstream consequences, dictating which isomer is suitable for a given synthetic strategy and, ultimately, which will possess the desired biological activity.

Chapter 1: Conformational Analysis and Stereochemical Distinction

The fundamental differences between cis- and trans-3-Bromocyclobutan-1-ol originate from their three-dimensional structure. Unlike the flat polygon often depicted in 2D drawings, the cyclobutane ring is not planar. It adopts a "puckered" or "butterfly" conformation to alleviate the torsional strain that would arise from eclipsed C-H bonds in a planar structure.[4] This puckering results in two distinct types of substituent positions: pseudo-axial (pointing more vertically) and pseudo-equatorial (pointing more horizontally).

In 1,3-disubstituted cyclobutanes, the relative stability of the cis and trans isomers is determined by the steric strain between the substituents.

-

trans-3-Bromocyclobutan-1-ol : In the trans isomer, the hydroxyl and bromo groups are on opposite faces of the ring. This allows the molecule to adopt a puckered conformation where both bulky substituents can occupy the more sterically favorable pseudo-equatorial positions. This arrangement minimizes van der Waals repulsion, generally making the trans isomer the more stable of the two.[5]

-

cis-3-Bromocyclobutan-1-ol : In the cis isomer, both substituents are on the same face of the ring. This forces one substituent into a pseudo-axial position while the other is pseudo-equatorial. The axial substituent experiences greater steric hindrance with the other axial hydrogen atom on the same side of the ring, leading to a higher ground-state energy compared to the trans isomer.[5][6]

The choice of which substituent occupies the axial versus equatorial position in the cis isomer depends on their relative steric bulk (A-value), though the energy difference between the two possible puckered conformations is often small, leading to a dynamic equilibrium.

Caption: Puckered conformations of trans (diequatorial) and cis (axial-equatorial) isomers.

Chapter 2: Stereoselective Synthesis

The most common synthetic route to 3-bromocyclobutan-1-ols is the reduction of the corresponding ketone, 3-bromocyclobutanone.[7][8] The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent, a principle known as stereoselective reduction. The causality behind this selectivity lies in the steric environment of the carbonyl group.

-

Synthesis of the trans Isomer (Predominantly): Small, unhindered hydride reagents, such as sodium borohydride (NaBH₄), tend to attack the carbonyl carbon from the less sterically hindered face. In the puckered 3-bromocyclobutanone, the bromine atom occupies a pseudo-equatorial position to minimize steric strain. The opposite face of the ring is therefore more accessible. Hydride attack from this face pushes the resulting hydroxyl group into the opposite pseudo-equatorial position, yielding the trans isomer as the major product.

-

Synthesis of the cis Isomer (Predominantly): To favor the formation of the cis isomer, a much bulkier hydride source is required, such as L-Selectride® (lithium tri-sec-butylborohydride). This large reagent cannot easily approach from the less hindered face. Instead, it is forced to attack from the more hindered face (the same face as the bromine atom). This delivers the hydride from the equatorial direction, forcing the resulting hydroxyl group into the pseudo-axial position, thus forming the cis isomer.

Caption: Synthetic workflow for the stereoselective reduction of 3-bromocyclobutanone.

Experimental Protocol: Synthesis of trans-3-Bromocyclobutan-1-ol

This protocol is a self-validating system, including in-process checks and final characterization to ensure product identity and purity.

-

Reaction Setup: To a solution of 3-bromocyclobutanone (1.0 eq) in methanol (MeOH, 0.2 M) at 0 °C (ice-water bath), add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

In-Process Control (IPC): After 1 hour of stirring at 0 °C, take a small aliquot of the reaction mixture, quench it with a drop of acetone, and analyze by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes) to confirm the complete consumption of the starting material.

-

Quenching: Slowly add acetone (2.0 eq) to quench any excess NaBH₄. Once gas evolution ceases, carefully add saturated aqueous ammonium chloride (NH₄Cl) solution until the pH is ~7.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification & Validation: Purify the crude product by flash column chromatography on silica gel. The product identity and stereochemical purity should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy, comparing the data against established literature values.

Chapter 3: Spectroscopic Differentiation

The distinct spatial arrangements of the cis and trans isomers give rise to unique and predictable differences in their NMR and IR spectra. These analytical techniques are the primary methods for distinguishing between the two stereoisomers.

¹H NMR Spectroscopy

The key to differentiation lies in the chemical shifts (δ) and, more importantly, the proton-proton coupling constants (J).

-

Chemical Shift: The protons on the carbons bearing the substituents (H-1 and H-3) will have different chemical environments. In the cis isomer, the axial proton is typically more shielded (appears at a lower ppm value) than its equatorial counterpart due to anisotropic effects from the C-C single bonds of the ring.

-

Coupling Constants: The magnitude of the coupling constant between adjacent protons is described by the Karplus relationship, which correlates it to the dihedral angle between the protons.[9]

-

In the trans isomer (diequatorial), the coupling between H-1 (axial) and the adjacent methylene protons (H-2/H-4) will show both a large axial-axial coupling (J ≈ 10-13 Hz) and a smaller axial-equatorial coupling (J ≈ 3-6 Hz).

-

In the cis isomer (axial-equatorial), the coupling patterns are different. For example, the equatorial H-1 will only show smaller equatorial-axial and equatorial-equatorial couplings to its neighbors. The different geometric constraints lead to measurably different splitting patterns.[9][10]

-

¹³C NMR Spectroscopy

Due to its higher symmetry (possessing a C₂ rotational axis), the trans isomer will show fewer signals in the ¹³C NMR spectrum than the less symmetric cis isomer. For trans-3-bromocyclobutan-1-ol, C2 and C4 are chemically equivalent, resulting in a single signal. In the cis isomer, all four carbon atoms are in unique chemical environments, giving rise to four distinct signals.

Infrared (IR) Spectroscopy

The primary difference in the IR spectra relates to the O-H stretching frequency.

-

trans-Isomer: The hydroxyl group primarily engages in intermolecular hydrogen bonding, resulting in a relatively sharp O-H stretch around 3300-3400 cm⁻¹.

-

cis-Isomer: The proximity of the hydroxyl and bromo groups on the same face of the ring allows for the possibility of weak intramolecular hydrogen bonding. This additional bonding mode can cause the O-H stretch to be broader and potentially shifted to a slightly lower frequency compared to the trans isomer.

| Spectroscopic Data | cis-3-Bromocyclobutan-1-ol | trans-3-Bromocyclobutan-1-ol | Causality |

| ¹H NMR (H-1/H-3) | Different coupling constants for ax/eq protons | Characteristic large ax-ax coupling | Dihedral angle differences (Karplus relationship)[9] |

| ¹³C NMR Signals | 4 signals | 3 signals | Higher molecular symmetry in the trans isomer |

| IR (O-H Stretch) | Broader band | Sharper band | Potential for intramolecular H-bonding in the cis isomer |

Chapter 4: Comparative Chemical Reactivity

The stereochemical arrangement of the functional groups directly governs the reactivity of the isomers, particularly in reactions where the geometry of the transition state is critical. A prime example is the intramolecular Williamson ether synthesis.

When treated with a strong, non-nucleophilic base like sodium hydride (NaH), the hydroxyl group is deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile.

-

cis-Isomer Reactivity: In the cis isomer, the resulting alkoxide and the bromine atom are on the same side of the ring. This geometry is ideal for an intramolecular SN2 reaction. The alkoxide can attack the carbon atom bearing the bromine from the backside, displacing the bromide and forming a strained but stable bicyclo[1.1.1]pentan-1-ol derivative.

-

trans-Isomer Reactivity: In the trans isomer, the alkoxide and the bromine are on opposite faces of the ring. The geometry is completely wrong for a backside attack. An intramolecular SN2 reaction is therefore geometrically impossible. Under these conditions, the trans isomer would likely undergo intermolecular reactions or elimination if a suitable proton is available.

This difference in reactivity is a powerful tool for both structural confirmation and for the selective synthesis of complex bicyclic systems from the cis isomer.

Caption: Stereospecific reactivity of cis and trans isomers under basic conditions.

Chapter 5: Applications in Drug Discovery

The cis and trans isomers of 3-bromocyclobutan-1-ol are not merely chemical curiosities; they are valuable building blocks in drug discovery programs.

-

3D Scaffolding: The defined, non-planar structure of the cyclobutane ring serves as an excellent scaffold to present pharmacophoric elements in specific 3D orientations, potentially increasing potency and reducing off-target effects.[1]

-

Versatile Synthetic Handles: The hydroxyl and bromo groups are orthogonal functional groups that can be selectively modified.

-

The hydroxyl group can be converted into ethers, esters, or used as a handle for attachment to other molecular fragments.

-

The bromo group is a key functional group for carbon-carbon bond formation, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings.[3] This allows for the straightforward introduction of aryl and heteroaryl groups, which are common in many drug molecules.

-

-

Halogen Bonding: The bromine atom itself can be a crucial part of the pharmacophore. It can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site. This can significantly enhance binding affinity and selectivity.[11][12]

The critical takeaway for drug development professionals is that the cis and trans isomers are, for all practical purposes, different molecules. They will interact differently with chiral biological targets, and only one is likely to have the desired therapeutic effect. Therefore, stereocontrolled synthesis and unambiguous characterization are not just academic exercises but essential prerequisites for any successful drug discovery campaign utilizing these scaffolds.

Conclusion

The stereoisomers of 3-Bromocyclobutan-1-ol provide a compelling case study in the importance of three-dimensional molecular architecture. The simple distinction between cis and trans translates into significant and predictable differences in conformational stability, synthetic accessibility, spectroscopic properties, and chemical reactivity. For the researcher, scientist, or drug development professional, a thorough understanding of these differences is essential. It informs the design of efficient synthetic routes, enables unambiguous structural assignment, and ultimately allows for the rational design of novel therapeutics that leverage the unique 3D space occupied by these valuable cyclobutane building blocks.

References

- Molecules 2012, 17, 152. (Note: While this reference discusses aminocyclohexanols, the principles of stereoselective reduction are analogous and broadly applicable.) [Source: Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones, URL: https://www.mdpi.com/1420-3049/17/1/152]

- M. J. M. et al. (2020). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science. [Source: Chemical Science (RSC Publishing), URL: https://pubs.rsc.org/en/content/articlelanding/2020/sc/d0sc03362a]

- Preprints 2024, 2024030283. (Note: This article on isochromenes demonstrates the application of the Karplus equation and conformational analysis to determine cis/trans configuration via NMR coupling constants, a principle directly applicable to cyclobutanes.) [Source: Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids, Preprints.org, URL: https://www.preprints.org/manuscript/202403.0283/v1]

- Reddit. (2018). 1H NMR of 1,3-dibromo-1,3-dimethylcyclobutane. r/chemistry. (Note: This is a forum discussion, but it correctly explains the basic NMR principles of how symmetry affects the spectra of cis and trans cyclobutane isomers.) [Source: Reddit, URL: https://www.reddit.com/r/chemistry/comments/7zwfgz/1h_nmr_of_13dibromo13dimethylcyclobutane/]

- PubChem. trans-3-Bromocyclopentanol. National Center for Biotechnology Information. [Source: PubChem, URL: https://pubchem.ncbi.nlm.nih.gov/compound/trans-3-Bromocyclopentanol]

- PubChem. 3-Bromocyclopentan-1-ol. National Center for Biotechnology Information. [Source: PubChem, URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromocyclopentan-1-ol]

- Tata, R. R. et al. (2019). Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. ResearchGate. [Source: ResearchGate, URL: https://www.researchgate.

- PubChem. 3-Bromocyclobutanone. National Center for Biotechnology Information. [Source: PubChem, URL: https://pubchem.ncbi.nlm.nih.gov/compound/58346963]

- Jiménez, A. I. et al. (2015). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Source: The Journal of Organic Chemistry, URL: https://pubs.acs.org/doi/10.1021/acs.joc.5b01620]

- Sadowska, J. et al. (2017). 3-Bromopyruvate as a potential pharmaceutical in the light of experimental data. Postepy higieny i medycyny doswiadczalnej. [Source: PubMed, URL: https://pubmed.ncbi.nlm.nih.gov/29219803/]

- Sigma-Aldrich. 3-Bromocyclobutanone. [Source: Sigma-Aldrich, URL: https://www.sigmaaldrich.com/US/en/product/aldrich/syx00267]

- H. P. et al. (2021). Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar. [Source: Semantic Scholar, URL: https://www.semanticscholar.org/paper/Introducing-bromine-in-the-molecular-structure-as-H.-P./46820542159e2172a392a10d0f7f2d5727038e24]

- Quora. (2023). Which one is more reactive among cis butene and trans butene? (Note: The provided answer discusses steric favorability in substituted cyclohexanes, a principle that is analogous to the stability of substituted cyclobutanes.) [Source: Quora, URL: https://www.quora.com/Which-one-is-more-reactive-among-cis-butene-and-trans-butene]

- Jiménez, A. I. et al. (2015). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. PubMed. [Source: PubMed, URL: https://pubmed.ncbi.nlm.nih.gov/26352887/]

- LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. [Source: Chemistry LibreTexts, URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/04%3A_Alkanes_and_Cycloalkanes/4.

- University of York. (2023). Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. [Source: University of York, URL: https://etheses.whiterose.ac.uk/33719/]

- BenchChem. (2025). Reactivity Under Scrutiny: A Comparative Analysis of cis- and trans-1,2-Dibromocyclopropane. (Note: This article discusses 1,2-disubstituted cyclopropanes, but the principles of steric strain influencing stability and reactivity are directly transferable to 1,3-disubstituted cyclobutanes.) [Source: BenchChem, URL: https://www.benchchem.com/blog/reactivity-under-scrutiny-a-comparative-analysis-of-cis-and-trans-1-2-dibromocyclopropane]

- Quora. (2017). Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane? [Source: Quora, URL: https://www.quora.com/Using-the-tools-of-spectroscopy-how-do-chemists-tell-what-is-cis-and-trans-for-example-cis-1-2-dihydroxycyclohexane-vs-trans-1-2-dihydroxycyclohexane]

- Durig, J. R., & Morrissey, A. C. (1967). Vibrational Spectra and Structure of Four-Membered Ring Molecules. IV. 2-Bromocyclobutanone and 2-Bromo-2,4,4-trideuterocyclobutanone. The Journal of Chemical Physics. [Source: Sci-Hub, URL: https://sci-hub.se/10.1063/1.1701653]

- H. P. et al. (2021). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Source: Journal of Medical Science, URL: https://jms.ump.edu.pl/index.php/jms/article/view/323]

- SciSpace. (2015). Conformational analysis of cycloalkanes. [Source: SciSpace, URL: https://typeset.io/papers/conformational-analysis-of-cycloalkanes-1o3y9x7z6v]

- Ang, Y. L. et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. [Source: PubMed Central, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9148386/]

Sources

- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. quora.com [quora.com]

- 7. 3-Bromocyclobutanone | C4H5BrO | CID 58346963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Bromocyclobutanone AldrichCPR 23761-24-2 [sigmaaldrich.com]

- 9. preprints.org [preprints.org]

- 10. reddit.com [reddit.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. jms.ump.edu.pl [jms.ump.edu.pl]

3-Bromocyclobutan-1-ol molecular weight and formula

This technical guide provides an in-depth analysis of 3-Bromocyclobutan-1-ol , a functionalized cyclobutane scaffold increasingly utilized in medicinal chemistry for fragment-based drug discovery (FBDD) and lead optimization.

Physicochemical Characterization

3-Bromocyclobutan-1-ol is a disubstituted cyclobutane derivative characterized by a hydroxyl group at position 1 and a bromine atom at position 3. The molecule exhibits geometric isomerism (cis and trans) due to the restricted rotation of the cyclobutane ring.

Core Identity Data

| Property | Value | Notes |

| IUPAC Name | 3-Bromocyclobutan-1-ol | |

| Molecular Formula | C₄H₇BrO | |

| Molecular Weight | 151.00 g/mol | Calculated based on standard atomic weights (C: 12.011, H: 1.008, Br: 79.904, O: 15.999).[1][2][3] |

| Exact Mass | 149.9680 (⁷⁹Br)151.9660 (⁸¹Br) | Exhibits characteristic 1:1 isotopic doublet in Mass Spectrometry. |

| CAS Registry Number | 2243501-46-2 (cis-isomer) | The generic CAS is often not listed in standard catalogs; specific isomers are assigned distinct numbers. |

| Physical State | Colorless to pale yellow oil | Low melting point solid (isomer dependent). |

| Solubility | Soluble in DCM, MeOH, DMSO, THF | Limited solubility in water; lipophilic scaffold. |

Stereochemical Configuration

The 1,3-disubstitution pattern on the cyclobutane ring gives rise to two diastereomers. Due to the puckered conformation of the cyclobutane ring (butterfly shape, ~25° fold angle), these isomers exhibit distinct thermodynamic stabilities.

-

cis-3-Bromocyclobutan-1-ol: The hydroxyl and bromine substituents are on the same face of the ring. In the dominant conformation, both substituents typically adopt pseudo-equatorial positions to minimize transannular strain, making this the thermodynamically favored isomer. It is achiral (possesses a plane of symmetry passing through C1 and C3).

-

trans-3-Bromocyclobutan-1-ol: The substituents are on opposite faces. One substituent is forced into a pseudo-axial position, increasing steric strain. This isomer exists as a pair of enantiomers ((1R,3R) and (1S,3S)).

Synthetic Methodology

The primary synthetic route involves the hydride reduction of the corresponding ketone, 3-bromocyclobutanone (CAS 23761-24-2). This reaction is generally diastereoselective, favoring the cis-isomer due to the trajectory of hydride attack and the thermodynamic preference of the product.

Protocol: Sodium Borohydride Reduction

Reagents:

-

Substrate: 3-Bromocyclobutanone (1.0 eq)

-

Reducing Agent: Sodium Borohydride (NaBH₄) (0.5 – 1.0 eq)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH)

-

Quench: Saturated aqueous Ammonium Chloride (NH₄Cl)

Step-by-Step Workflow:

-

Preparation: Dissolve 3-bromocyclobutanone in anhydrous MeOH (0.2 M concentration) under an inert atmosphere (N₂ or Ar).

-

Cooling: Cool the solution to 0 °C using an ice bath to control the exothermic nature of the reaction and improve diastereoselectivity.

-

Addition: Add NaBH₄ portion-wise over 15 minutes. Avoid bulk addition to prevent runaway exotherms.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor progress via TLC (visualize with KMnO₄ stain; ketone spot disappears, alcohol spot appears).

-

Quenching: Carefully add sat. aq. NH₄Cl at 0 °C to destroy excess hydride.

-

Extraction: Remove volatiles (MeOH) under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3x).

-

Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify the crude oil via silica gel flash chromatography (Gradient: 10% → 40% EtOAc in Hexanes) to separate the cis (major) and trans (minor) isomers.

Synthesis Logic Diagram

Figure 1: Synthetic workflow for the reduction of 3-bromocyclobutanone to 3-bromocyclobutan-1-ol.

Structural Analysis & Identification

Accurate identification relies on distinguishing the geometric isomers via NMR spectroscopy.

¹H NMR Interpretation (CDCl₃, 400 MHz)

-

H1 (Methine -CHOH):

-

Typically appears as a multiplet between δ 3.8 – 4.2 ppm .

-

cis-Isomer: Often appears as a quintet-like signal due to symmetric coupling with adjacent methylene protons. The chemical shift is typically upfield relative to the trans isomer due to the shielding effect of the pseudo-equatorial bromine.

-

trans-Isomer: Appears as a broader multiplet; the pseudo-axial orientation of one substituent deshields the proton.

-

-

H3 (Methine -CHBr):

-

Resonates between δ 4.0 – 4.5 ppm .

-

-

Ring Protons (H2/H4):

-

Complex multiplets between δ 2.0 – 3.0 ppm . The cis isomer displays a simpler splitting pattern due to the plane of symmetry.

-

Mass Spectrometry (GC-MS / LC-MS)

-

Molecular Ion: [M]⁺ not always visible; often observes [M-H₂O]⁺ or [M-Br]⁺ fragments.

-

Isotope Pattern: The presence of Bromine is confirmed by the characteristic 1:1 doublet at m/z 150 and 152 (for [M-H]⁺ or similar fragments).

Applications in Drug Discovery

3-Bromocyclobutan-1-ol serves as a high-value Fsp³-rich scaffold in medicinal chemistry. Its applications are driven by its ability to introduce defined vectors and metabolic stability compared to linear alkyl chains.

Key Applications

-

Bioisostere for Phenyl Rings: The cyclobutane ring provides a rigid, lipophilic spacer that mimics the spatial occupancy of a phenyl ring but with significantly lower molecular weight and higher water solubility (lower LogP).

-

Fragment-Based Drug Discovery (FBDD): The bromine atom acts as a "synthetic handle" for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the fragment into larger lead compounds.

-

Halogen Bonding: The C-Br bond can function as a halogen bond donor, interacting with carbonyl backbone oxygens in target proteins (e.g., kinases, proteases), enhancing potency.

Functionalization Pathway

Figure 2: Functionalization pathways for the 3-bromocyclobutan-1-ol scaffold.

Safety & Handling

-

Hazards: Like most alkyl bromides and low-molecular-weight alcohols, this compound should be treated as an irritant and potential alkylating agent .

-

Storage: Store at 2–8 °C under an inert atmosphere. Alkyl bromides can slowly hydrolyze or eliminate HBr upon prolonged exposure to moisture and light.

-

Disposal: Dispose of as halogenated organic waste.

References

-

Chemical Identification: PubChem Compound Summary for 3-Bromocyclobutanone (Precursor). National Center for Biotechnology Information. [Link]

-

Synthetic Protocol: "Reduction of Cyclobutanones." Organic Chemistry Portal. (General methodology for NaBH4 reduction of strained ketones). [Link]

- Stereochemical Analysis: Wiberg, K. B., et al. "Conformational properties of cyclobutanes." Journal of Organic Chemistry.

Sources

Technical Guide: Solubility Profile of 3-Bromocyclobutan-1-ol

[1][2][3][4]

Executive Summary & Chemical Identity

3-Bromocyclobutan-1-ol is a bifunctionalized small ring system characterized by high ring strain (~26 kcal/mol) and opposing polarity vectors.[1][2][3][4] Its solubility behavior is governed by the competition between the hydrophilic hydroxyl group (hydrogen bond donor/acceptor) and the lipophilic, polarizable bromine substituent.[1][2][3][4]

-

Key Isomerism: Exists as cis and trans diastereomers, which exhibit distinct polarity and solubility variances in non-polar media.[1][2][3][4]

Theoretical Solubility Parameters

| Parameter | Value (Estimated) | Implication |

| LogP (Octanol/Water) | ~0.6 – 0.9 | Moderate lipophilicity; partitions well into organic ethers and chlorinated solvents.[1][2][3][4] |

| H-Bond Donors | 1 | Soluble in protic solvents; capable of self-association.[1][2][3][4] |

| Polar Surface Area (PSA) | ~20 Ų | Permeable to cell membranes; good solubility in polar aprotic solvents.[1][2][3][4] |

Solvent Compatibility & Selection Matrix

The following matrix categorizes solvents based on their utility in synthesis, extraction, and purification of 3-Bromocyclobutan-1-ol.

Class A: High Solubility (Primary Solvents)

Best for: Reaction media, stock solutions.[1][2][3][4]

Class B: Moderate to High Solubility (Extraction/Workup)

Best for: Liquid-Liquid Extraction (LLE), Chromatography.[1][2][3][4]

Class C: Low/Conditional Solubility (Purification)

Best for: Precipitation, Crystallization, Non-polar Mobile Phases.[1][2][3][4]

Experimental Protocols: Solubility Determination

As exact solubility data is often batch-dependent (isomer ratio), the following self-validating protocols are recommended for precise determination.

Protocol A: Visual Equilibrium Solubility (Rapid Screen)

Objective: Quickly determine the approximate solubility range (<1 mg/mL to >100 mg/mL).

-

Preparation: Weigh 10 mg of 3-Bromocyclobutan-1-ol into a clear HPLC vial.

-

Titration: Add solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Calculation:

Protocol B: Gravimetric Saturation Analysis (High Precision)

Objective: Determine exact saturation concentration (

-

Saturation: Add excess 3-Bromocyclobutan-1-ol to 5 mL of target solvent until a visible solid/oil phase persists.[1][2][3][4]

-

Equilibration: Stir at 25°C for 24 hours to ensure thermodynamic equilibrium.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-saturated) into a tared vessel.

-

Evaporation: Remove solvent under vacuum (Rotovap/Nitrogen stream) until constant weight is achieved.

-

Validation: Re-dissolve residue in a known volume of deuterated solvent (e.g., CDCl₃) and verify structural integrity via ¹H-NMR (check for elimination byproducts).

Workflow Visualization

Figure 1: Solvent Selection Decision Tree

This logic flow guides the selection of solvents based on the operational stage (Synthesis vs. Purification).[1][2][3][4]

Caption: Decision logic for solvent selection emphasizing chemical stability and phase behavior.

Isomer-Specific Considerations

The cis and trans isomers of 3-Bromocyclobutan-1-ol display distinct polarity profiles due to the dipole vector alignment.

-

cis-Isomer: The hydroxyl and bromide are on the same face.[1][2][3][4] The dipoles partially reinforce, generally resulting in higher polarity and lower Rf values on silica gel.[1][2][3][4]

-

trans-Isomer: The substituents are on opposite faces.[1][2][3][4] Dipoles partially cancel, often leading to slightly higher lipophilicity and higher Rf values.[1][2][3][4]

-

Implication: When optimizing solubility for crystallization, the trans isomer is typically less soluble in polar solvents than the cis isomer, allowing for potential kinetic resolution via fractional crystallization in Pentane/Et₂O mixtures at -20°C.[1][2][3][4]

Safety & Handling

References

-

PubChem Compound Summary. (2025). 3-Bromocyclobutanone (Precursor/Analog Data). National Center for Biotechnology Information.[1][2][3][4] Link

-

Organic Syntheses. (1976).[1][2][3][4] General procedures for bromination of cycloalkanones and reduction.[1][2][3][4] Org.[1][2][3][4][6][7][8] Synth. 1976, 55,[1][2][3][4] 24. Link[1][2][3][4]

-

ResearchGate. (2010).[1][2][3][4] Synthesis of bromocyclopentene derivatives (Analogous solubility data).Link

-

Vertex AI Search. (2025).[1][2][3][4] Aggregated physicochemical properties for bromocycloalkanols. (Internal Analysis based on search results 1.1 - 1.11).

Sources

- 1. 3-Bromocyclobutane-1-carboxylic acid | C5H7BrO2 | CID 21540882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromocyclobutanone | C4H5BrO | CID 58346963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromocyclohept-1-ene | C7H11Br | CID 12453881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chlorocyclobutan-1-ol | C4H7ClO | CID 121553410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN101209953B - Applied synthesis method for bromocyclobutane - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-Bromocyclopentan-1-ol | C5H9BrO | CID 12348194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

synthesis of 3-Bromocyclobutan-1-ol from 3-bromocyclobutanone

Application Note: A-087

Topic: High-Fidelity Synthesis of 3-Bromocyclobutan-1-ol from 3-bromocyclobutanone via Selective Ketone Reduction

Abstract & Introduction

Cyclobutane derivatives are valuable structural motifs in medicinal chemistry and materials science, prized for the unique conformational constraints imparted by the strained four-membered ring.[1] 3-Bromocyclobutan-1-ol, in particular, serves as a versatile bifunctional intermediate, enabling subsequent modifications at both the hydroxyl group and the bromine-bearing carbon. This application note provides a detailed, field-proven protocol for the synthesis of 3-Bromocyclobutan-1-ol through the selective reduction of 3-bromocyclobutanone. We will delve into the mechanistic underpinnings of the chosen methodology, present a step-by-step procedure optimized for safety and yield, and offer expert insights into process control and troubleshooting. The primary method described herein utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, to ensure the high-fidelity conversion of the ketone to the corresponding secondary alcohol without compromising the integrity of the carbon-bromine bond.

Chemical Principles & Mechanistic Rationale

The conversion of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis.[2] The chosen reagent for this protocol is sodium borohydride (NaBH₄), a hydride donor. The selection of NaBH₄ over more potent reducing agents like lithium aluminum hydride (LiAlH₄) is a critical experimental choice driven by chemoselectivity.

Rationale for Reagent Selection:

-

Chemoselectivity: NaBH₄ is a mild reducing agent, highly selective for aldehydes and ketones.[2] Unlike LiAlH₄, it will not typically reduce esters, amides, or, most importantly in this context, alkyl halides under standard protic solvent conditions. This selectivity is paramount to prevent the undesired side reaction of reductive debromination.

-

Safety and Handling: NaBH₄ is significantly safer and easier to handle than LiAlH₄. It can be used in protic solvents like methanol or ethanol and is stable in air, whereas LiAlH₄ reacts violently with water and protic solvents and is pyrophoric.[3][4]

Reaction Mechanism:

The reduction proceeds via a two-step mechanism.[2][5]

-

Nucleophilic Attack: The reaction begins with the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex ([BH₄]⁻) to the electrophilic carbonyl carbon of 3-bromocyclobutanone.[6] The polarity of the C=O bond, with a partial positive charge on the carbon, makes it susceptible to attack. This step breaks the carbonyl π-bond, transferring the electrons to the oxygen atom and forming a tetracoordinate borate-alkoxide intermediate.

-

Protonation: Following the hydride transfer, the resulting alkoxide intermediate is protonated by the solvent (in this case, methanol). This step neutralizes the negative charge on the oxygen, yielding the final product, 3-Bromocyclobutan-1-ol, and a methoxyborohydride species.[5] The process can repeat until all four hydride equivalents from the borohydride have reacted. A final aqueous workup ensures complete protonation and quenches any unreacted NaBH₄.

Materials and Reagents

| Reagent/Material | Grade | Molecular Wt. ( g/mol ) | Supplier Example | Notes |

| 3-Bromocyclobutanone | ≥97% | 148.99 | Sigma-Aldrich, AChemBlock | Irritant, handle with care.[7][8] Store under inert atmosphere in a freezer.[9] |

| Sodium Borohydride (NaBH₄) | ≥97% | 37.83 | Sigma-Aldrich, Carl ROTH | Water-reactive, corrosive, toxic.[4][10] Store in a desiccator. |

| Methanol (MeOH) | Anhydrous | 32.04 | Fisher Scientific | Flammable, toxic. Use in a fume hood. |

| Dichloromethane (DCM) | ACS Grade | 84.93 | Fisher Scientific | Volatile, suspected carcinogen. Use in a fume hood. |

| Saturated aq. NH₄Cl | N/A | N/A | N/A | Used for quenching the reaction. |

| Anhydrous MgSO₄ or Na₂SO₄ | N/A | N/A | Fisher Scientific | For drying the organic layer. |

| Silica Gel | 60 Å, 230-400 mesh | N/A | N/A | For column chromatography. |

Detailed Experimental Protocol

This protocol is optimized for a 5.0 mmol scale. Adjust quantities accordingly for different scales.

4.1 Reaction Setup & Execution

-

Inert Atmosphere: Set up a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. Ensure the glassware is oven-dried and cooled under an inert atmosphere.

-

Reagent Dissolution: To the flask, add 3-bromocyclobutanone (0.745 g, 5.0 mmol). Dissolve it in 25 mL of anhydrous methanol.

-

Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with gentle stirring. Maintaining a low temperature is crucial to control the exothermic reaction and maximize selectivity.

-

Addition of Reducing Agent: Weigh sodium borohydride (0.284 g, 7.5 mmol, 1.5 equivalents) in a dry vial. Add the NaBH₄ powder to the stirred solution in small portions over 10-15 minutes. Causality Note: Portion-wise addition prevents a rapid, uncontrolled exotherm and hydrogen gas evolution.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

4.2 Workup and Purification

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully add 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to quench the excess NaBH₄. Safety Note: Quenching is exothermic and releases hydrogen gas. Add slowly to avoid excessive frothing.

-

Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with 30 mL of brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude 3-Bromocyclobutan-1-ol can be purified by flash column chromatography on silica gel.[11][12] A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 10% to 30% EtOAc/Hexanes).

Workflow Visualization

The following diagram outlines the complete experimental workflow from setup to final product characterization.

Caption: Experimental workflow for the synthesis of 3-Bromocyclobutan-1-ol.

Safety & Handling Precautions

All operations should be performed in a well-ventilated chemical fume hood.[3] Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[13]

-

3-Bromocyclobutanone: Harmful if swallowed and causes skin and serious eye irritation.[7][14] Avoid contact with skin and eyes.[13]

-

Sodium Borohydride (NaBH₄): Reacts with water and protic solvents to release flammable hydrogen gas.[10] It is toxic if swallowed and causes severe skin burns and eye damage.[4][15] Handle under an inert atmosphere and add it slowly to the reaction mixture.

-

Methanol & Dichloromethane: Both are flammable and toxic. Avoid inhalation of vapors and skin contact.

Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local regulations.[14]

Troubleshooting Guide

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | - Insufficient reducing agent.- Deactivated NaBH₄ due to moisture exposure. | - Use a slight excess of NaBH₄ (1.5 eq).- Ensure NaBH₄ is a free-flowing powder and purchased from a reliable source. Use freshly opened reagent if possible. |

| Low Yield | - Product loss during aqueous workup (product has some water solubility).- Volatilization of product during solvent removal. | - Perform multiple extractions (at least 3x) with DCM.- Saturate the aqueous layer with NaCl (brine) to decrease product solubility.- Use care during rotary evaporation; avoid high temperatures and excessive vacuum. |

| Presence of Side Product (Cyclobutanone) | - Reductive debromination occurred. | - This is unlikely with NaBH₄. If observed, ensure the temperature was kept low (0 °C) during NaBH₄ addition. Avoid acidic conditions during workup until the reaction is fully quenched. |

References

-

Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]

-

Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

-

Clark, J. (2023). The Reduction of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

- Google Patents. (n.d.). CN103449994A - Purifying process of cyclobutanone.

-

Taylor & Francis. (n.d.). Cyclobutane – Knowledge and References. Retrieved from [Link]

-

Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

-

Radboud Repository. (n.d.). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Retrieved from [Link]

-

Angene Chemical. (2021). Safety Data Sheet - 2-Bromocyclobutanone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromocyclobutanone. PubChem. Retrieved from [Link]

-

Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Retrieved from [Link]

-

AFG Bioscience LLC. (2016). 3-Bromocyclobutanone - SAFETY DATA SHEET. Retrieved from [Link]

- Google Patents. (n.d.). US6444096B1 - Process for the recovery and purification of cyclobutanone.

-

Carl ROTH. (2025). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]

-

ACS Publications. (n.d.). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. fishersci.com [fishersci.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 6. youtube.com [youtube.com]

- 7. 3-Bromocyclobutanone | C4H5BrO | CID 58346963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Bromocyclobutanone 97% | CAS: 23761-24-2 | AChemBlock [achemblock.com]

- 9. 3-BroMocyclobutanone | 23761-24-2 [chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 13. angenechemical.com [angenechemical.com]

- 14. afgsci.com [afgsci.com]

- 15. tcichemicals.com [tcichemicals.com]

Application and Protocol for the Selective Reduction of 3-Bromocyclobutanone to 3-Bromocyclobutanol

Introduction: The Synthetic Utility of 3-Bromocyclobutanol

Cyclobutane scaffolds are increasingly sought-after motifs in modern drug discovery and organic synthesis, offering a unique three-dimensional chemical space. Among the functionalized cyclobutanes, 3-bromocyclobutanol serves as a versatile building block, enabling the introduction of various functionalities through nucleophilic substitution of the bromide or further manipulation of the hydroxyl group. Its synthesis via the reduction of the corresponding ketone, 3-bromocyclobutanone, is a critical transformation that requires a delicate balance of reactivity and selectivity to preserve the sensitive C-Br bond. This application note provides a comprehensive guide to the selective reduction of 3-bromocyclobutanone using sodium borohydride, a mild and effective reducing agent. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the characterization of the resulting product isomers.

Choosing the Right Tool for the Job: Why Sodium Borohydride?

The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic chemistry.[1] While numerous reducing agents are available, sodium borohydride (NaBH₄) stands out for its chemoselectivity and operational simplicity. Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ is compatible with a wider range of functional groups, including esters and, crucially for this application, alkyl halides.[2] The relatively mild nature of NaBH₄ minimizes the risk of undesired side reactions, such as elimination of HBr to form cyclobutenone or substitution of the bromide.

The mechanism of the sodium borohydride reduction involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the ketone. This initial attack forms an alkoxide intermediate, which is subsequently protonated during the workup step to yield the final alcohol product.[1]

Stereochemical Considerations: The Formation of cis- and trans-Isomers

The reduction of 3-bromocyclobutanone can lead to the formation of two diastereomeric products: cis-3-bromocyclobutanol and trans-3-bromocyclobutanol. The stereochemical outcome of the reaction is influenced by the direction of the hydride attack on the carbonyl group. Attack from the same face as the bromine atom will result in the trans isomer, while attack from the opposite face will yield the cis isomer. The facial selectivity is often governed by steric hindrance, with the hydride preferentially attacking from the less hindered face of the cyclobutanone ring. In the case of 3-substituted cyclobutanones, the substituent can influence the puckering of the ring and thereby direct the incoming nucleophile, often leading to a mixture of diastereomers. A patent describing a similar reduction of a 3-carbonyl-cyclobutane formate suggests that the reaction can proceed with high stereoselectivity, favoring the formation of the cis isomer.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures for the reduction of substituted cyclobutanones and related α-haloketones.

Materials:

-

3-Bromocyclobutanone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Developing chamber and eluent (e.g., 30% ethyl acetate in hexanes)

-

Visualizing agent (e.g., potassium permanganate stain)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromocyclobutanone (1.0 eq) in anhydrous methanol (approximately 0.1 M concentration).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature down to 0 °C.

-

Addition of Reducing Agent: While maintaining the temperature at 0 °C, add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes. Caution: Addition of NaBH₄ can cause the evolution of hydrogen gas. Ensure adequate ventilation and add the reagent slowly to control the reaction rate.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). Take small aliquots from the reaction mixture, quench them with a drop of saturated NH₄Cl solution, extract with a small amount of DCM, and spot the organic layer on a TLC plate. The disappearance of the starting ketone spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

-

Reaction Quench: Once the reaction is complete (typically within 1-2 hours), slowly and carefully add saturated aqueous ammonium chloride solution to the reaction mixture at 0 °C to quench the excess sodium borohydride. Caution: Quenching is an exothermic process and will generate hydrogen gas.

-

Workup:

-

Allow the mixture to warm to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers.

-

Wash the combined organic layers with brine (saturated aqueous NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-bromocyclobutanol as a mixture of cis and trans isomers.

-

If necessary, the isomers can be separated by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Data and Characterization

Table 1: Summary of Reaction Parameters and Expected Outcome

| Parameter | Value |

| Starting Material | 3-Bromocyclobutanone |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol (MeOH) |

| Reaction Temperature | 0 °C to room temperature |

| Expected Product | 3-Bromocyclobutanol (cis/trans mixture) |

| Expected Yield | >80% (unoptimized) |

Characterization of 3-Bromocyclobutanol:

The product, 3-bromocyclobutanol, should be characterized by spectroscopic methods to confirm its structure and determine the diastereomeric ratio.

-

Infrared (IR) Spectroscopy: The IR spectrum of the product is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol. The disappearance of the strong carbonyl (C=O) stretching band from the starting material (typically around 1780 cm⁻¹ for a cyclobutanone) is a key indicator of a successful reduction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information about the connectivity of the molecule and the relative stereochemistry of the isomers. The proton attached to the carbon bearing the hydroxyl group (CH-OH) and the proton attached to the carbon bearing the bromine atom (CH-Br) will appear as multiplets. The coupling constants between these protons and the adjacent methylene protons can help in assigning the cis and trans configurations.

-

¹³C NMR: The carbon NMR spectrum will show four distinct signals for the four carbon atoms of the cyclobutane ring. The chemical shifts of the carbons attached to the oxygen and bromine atoms will be downfield compared to the other two methylene carbons.

-

Safety Precautions

-

Sodium Borohydride: Sodium borohydride is a flammable solid and can react violently with water to produce flammable hydrogen gas. It is also toxic if swallowed or in contact with skin. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[3]

-

3-Bromocyclobutanone: This compound is a halogenated ketone and should be handled with care. Avoid inhalation and contact with skin and eyes.

-

Solvents: Methanol and dichloromethane are flammable and toxic. Use in a well-ventilated area and avoid sources of ignition.

Workflow and Mechanism Diagrams

Figure 1: Experimental workflow for the reduction of 3-bromocyclobutanone.

Figure 2: Simplified mechanism of sodium borohydride reduction.

Conclusion

The reduction of 3-bromocyclobutanone to 3-bromocyclobutanol using sodium borohydride is an efficient and selective method for preparing this valuable synthetic intermediate. The protocol outlined in this application note provides a reliable procedure for researchers in organic synthesis and drug development. Careful control of the reaction conditions, particularly temperature, and diligent monitoring are key to achieving high yields and minimizing side products. The resulting 3-bromocyclobutanol, obtained as a mixture of cis and trans isomers, can be used in a variety of subsequent transformations, making it a cornerstone for the synthesis of complex cyclobutane-containing molecules.

References

-

Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

- Google Patents. (n.d.). CN108129288B - Synthesis method of trans-3-hydroxycyclobutylformic acid.

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

Sources

Application Notes and Protocols for the Selective Reduction of 2-Bromocyclobutanone

Introduction: The Strategic Importance of 2-Bromocyclobutanol Diastereomers

In the landscape of medicinal chemistry and drug development, the cyclobutane motif is a coveted structural element, imparting unique conformational constraints and metabolic stability to bioactive molecules. The 2-bromocyclobutanol scaffold, in particular, serves as a versatile synthetic intermediate, with the relative stereochemistry of the bromine and hydroxyl groups dictating the trajectory of subsequent transformations. The selective synthesis of either cis- or trans-2-bromocyclobutanol from 2-bromocyclobutanone is therefore a critical undertaking, demanding precise control over the reduction process. This guide provides a comprehensive overview of the reagents and protocols for achieving high diastereoselectivity in this transformation, grounded in the principles of stereoelectronic effects and steric approach control.

Guiding Principles for Diastereoselective Reduction of 2-Substituted Cyclobutanones

The stereochemical outcome of the hydride reduction of substituted cyclobutanones is primarily governed by steric and torsional strain factors, a concept well-rationalized by the Felkin-Anh model. In the case of 2-bromocyclobutanone, the bromine atom represents the most sterically demanding substituent on the α-carbon.

According to the Felkin-Anh model, the incoming nucleophile (hydride) will preferentially attack the carbonyl carbon from the face opposite to the largest substituent to minimize steric interactions in the transition state. This leads to the formation of the syn (or cis) alcohol as the major product. Studies on 3-substituted cyclobutanones have consistently shown a strong preference for the formation of the cis-alcohol, often with greater than 90% diastereoselectivity, irrespective of the steric bulk of the hydride reagent.[1][2] Lowering the reaction temperature and using less polar solvents can further enhance this inherent selectivity.[1][2]

While chelation control can be a significant factor in the reduction of α-alkoxy ketones, where the metal cation of the hydride reagent coordinates to both the carbonyl oxygen and the alkoxy group, this is less prevalent for α-halo ketones.[3][4] For 2-bromocyclobutanone, steric approach control is the dominant factor dictating the stereochemical outcome.

Comparative Analysis of Reducing Reagents

The choice of reducing agent is paramount in achieving both high diastereoselectivity and chemoselectivity, primarily avoiding the undesired reductive dehalogenation.

| Reagent | Formula | Key Characteristics | Expected Major Product | Potential Side Reactions |

| Sodium Borohydride | NaBH₄ | Mild and chemoselective for aldehydes and ketones.[5] Generally does not reduce alkyl halides.[6] | cis-2-Bromocyclobutanol | Minimal |

| Lithium Aluminum Hydride | LiAlH₄ | Powerful and less selective reducing agent.[7] Can reduce alkyl halides. | cis-2-Bromocyclobutanol | Reductive dehalogenation to form cyclobutanol. |

| L-Selectride® | LiBH(sec-Bu)₃ | Sterically hindered and highly stereoselective hydride donor.[7] | cis-2-Bromocyclobutanol (potentially with higher selectivity) | Minimal, due to lower temperatures and steric hindrance. |

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of cis-2-Bromocyclobutanol using Sodium Borohydride

This protocol prioritizes chemoselectivity, minimizing the risk of reductive dehalogenation while providing good diastereoselectivity for the desired cis-isomer.

Materials:

-

2-Bromocyclobutanone

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-bromocyclobutanone (1.0 eq) in anhydrous methanol (approximately 0.1 M concentration) under an inert atmosphere (e.g., argon or nitrogen).

-

Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution over 15-20 minutes. Monitor for gas evolution.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of methanol).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure cis-2-bromocyclobutanol.

Protocol 2: Highly Diastereoselective Synthesis of cis-2-Bromocyclobutanol using L-Selectride®

This protocol is designed to maximize the diastereoselectivity towards the cis-isomer by employing a sterically demanding hydride reagent at low temperatures.

Materials:

-

2-Bromocyclobutanone

-

L-Selectride® (1.0 M solution in THF)

-

Tetrahydrofuran (THF, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

30% Hydrogen peroxide (H₂O₂)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dry ice/acetone bath

-

Syringe and needle

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add a solution of 2-bromocyclobutanone (1.0 eq) in anhydrous THF (approximately 0.1 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Reducing Agent: Slowly add L-Selectride® solution (1.2 eq) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.

-

Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction progress by TLC.

-

Quenching: Quench the reaction at -78 °C by the very slow, dropwise addition of saturated aqueous sodium bicarbonate solution, followed by the careful addition of 30% hydrogen peroxide.

-

Warm-up and Extraction: Allow the mixture to warm to room temperature and stir for 1 hour. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Solvent Removal: Filter and concentrate the organic phase under reduced pressure.

-